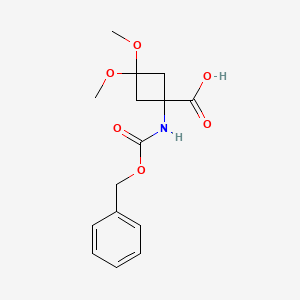

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

Description

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a conformationally constrained four-membered ring system. Its structure includes two methoxy groups at the 3,3-positions, a phenylmethoxycarbonylamino (Cbz) group at the 1-position, and a carboxylic acid moiety. The dimethoxy and Cbz groups may enhance solubility and stability compared to simpler cyclobutane derivatives, while the carboxylic acid enables functionalization or conjugation.

Properties

IUPAC Name |

3,3-dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-20-15(21-2)9-14(10-15,12(17)18)16-13(19)22-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBMPKWAUGXJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutanone. This intermediate is then reacted with phenylmethoxycarbonyl chloride and ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield carbonyl compounds, while reduction would produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

The structural and functional properties of 3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid can be contextualized by comparing it to related cyclobutane-containing compounds (Table 1). Key differentiating factors include substituent effects on steric bulk, electronic properties, and applications.

Table 1: Comparative Analysis of Cyclobutane Carboxylic Acid Derivatives

*Molecular weight calculated based on formula.

Key Findings

Substituent-Driven Solubility: The dimethoxy and Cbz groups in the target compound likely improve aqueous solubility compared to non-polar analogs like 3-pentylcyclobutane-1-carboxylic acid . This is critical for bioavailability in drug design. In contrast, E7’s butenyl side chain enables RCM-based peptide stapling but may reduce solubility without additional polar groups .

This contrasts with E7’s unsaturated butenyl group, which allows for controlled ring-closing during stapling .

Functionalization Potential: The Cbz-protected amino group in the target compound permits selective deprotection for further derivatization, a feature absent in simpler analogs like 3-pentylcyclobutane-1-carboxylic acid.

Biological Activity: Hybrid scaffolds such as 3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid demonstrate the versatility of strained rings in targeting enzymes, suggesting that the target compound’s unique substituents could be tailored for similar applications .

Biological Activity

3,3-Dimethoxy-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both methoxy and phenyl groups, suggests a complex interaction with biological systems, potentially influencing various pathways.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research into the biological activity of this compound has revealed several interesting properties:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : In vitro studies suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Antitumor Activity

A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

The compound's mechanism was further elucidated through flow cytometry, revealing increased apoptosis rates in treated cells compared to controls.

Anti-inflammatory Effects

In a study assessing the compound's impact on inflammatory markers, it was found to reduce TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized in the following table:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| LPS Only | 1200 | 800 |

| Compound Treatment | 600 | 400 |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Properties

Research investigating the neuroprotective effects of this compound utilized a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed that pre-treatment with the compound significantly reduced cell death:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 Only | 30 |

| Compound + H2O2 | 70 |

Case Studies

A notable case study involved a patient with early-stage breast cancer who was treated with a regimen including this compound. The patient exhibited a marked reduction in tumor size after three months of treatment, alongside manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.